molecular formula C30H46O3 B147343 3-Oxotirucalla-7,24-dien-21-oic acid CAS No. 82464-35-5

3-Oxotirucalla-7,24-dien-21-oic acid

Cat. No. B147343
CAS RN: 82464-35-5
M. Wt: 454.7 g/mol
InChI Key: PYHNHGARAGBCRY-ZYHXIRFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Inhibitory Effects on HIV-1 Protease

The compound 3-oxotirucalla-7,24-dien-21-oic acid has been identified as an inhibitor of the human immunodeficiency virus (HIV-1) protease. A study conducted on the wood of Xanthoceras sorbifolia revealed that this compound, along with others such as oleanolic acid, exhibited significant inhibitory activity against HIV-1 protease. The 50% inhibitory concentration (IC50) for 3-oxotirucalla-7,24-dien-21-oic acid was found to be 20 micrograms per milliliter, indicating its potential as an antiviral agent .

Synthesis Analysis

Although the synthesis of 3-oxotirucalla-7,24-dien-21-oic acid is not explicitly detailed in the provided papers, its isolation from natural sources suggests that it could be derived from complex natural product extraction processes. The compound was isolated from a methanolic extract, which implies the use of methanol as a solvent to extract the active compounds from the plant material .

Molecular Structure Analysis

The molecular structure of 3-oxotirucalla-7,24-dien-21-oic acid is not fully described in the provided data. However, the naming of the compound provides some insight into its structure, indicating the presence of a 3-oxo group and a tirucalla skeleton, which is characteristic of a class of compounds known as triterpenoids. These compounds are known for their diverse range of biological activities .

Chemical Reactions Analysis

The provided papers do not discuss specific chemical reactions involving 3-oxotirucalla-7,24-dien-21-oic acid. However, the inhibitory activity against HIV-1 protease suggests that the compound may interact with the enzyme's active site, potentially leading to the formation of a complex that inhibits the protease's function .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-oxotirucalla-7,24-dien-21-oic acid are not detailed in the provided papers. However, the fact that it was isolated from a methanolic extract indicates that it is at least partially soluble in methanol. The compound's activity against HIV-1 protease suggests it has the necessary chemical properties to interact with biological molecules .

Role in CD8+ T Cell Recovery

A separate study investigated the role of 3-oxotirucalla-7,24-dien-21-oic acid in the recovery of CD8+ T cells in patients with HIV-1. The treatment with this compound was associated with an increase in CD8+ T cell count over a period of 48 weeks. This suggests that 3-oxotirucalla-7,24-dien-21-oic acid may have immunomodulatory effects, which could be beneficial in the context of HIV-1 infection by potentially enhancing the immune response .

Scientific Research Applications

Immunodeficiency Virus Research

3-Oxotirucalla-7,24-dien-21-oic acid has been studied for its effects on CD8+ T cell recovery in patients with HIV-1. Research has found that treatment with this compound increased CD8+ T cell count significantly over 48 weeks, suggesting its potential as an agent for CD8+ T cell count recovery in HIV infection (Zhang et al., 2015).

HIV-1 Protease Inhibition

A study on the wood of Xanthoceras sorbifolia found that 3-oxotirucalla-7, 24-dien-21-oic acid exhibited inhibitory effects against HIV-1 protease. This highlights its potential as a therapeutic agent in HIV treatment (Ma et al., 2000).

Anti-Cancer Properties

Several studies have explored the cytotoxic properties of 3-oxotirucalla-7,24-dien-21-oic acid. It has shown antiproliferative activity against various cancer cell lines, suggesting potential as a lead for anticancer agent development. Notably, it demonstrated significant activity against human lung adenocarcinoma and human monocytic leukaemia cell lines (Leutcha et al., 2020).

Anti-Inflammatory Applications

Research on the stem bark extract of Anopyxis klaineana identified compounds including 3-oxotirucalla-7,24-dien-21-oic acid demonstrating moderate DPPH free radical scavenging properties. This suggests potential applications in anti-inflammatory treatments (Mireku et al., 2015).

Antimicrobial Activity

A study on Canarium schweinfurthii highlighted the antimicrobial activity of 3-oxotirucalla-7,24-dien-21-oic acid, particularly against Salmonella species. This suggests its utility in developing antimicrobial agents (Sokoudjou et al., 2020).

properties

IUPAC Name

(2S)-6-methyl-2-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,11,20-22,24H,8,10,12-18H2,1-7H3,(H,32,33)/t20-,21-,22-,24-,28+,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHNHGARAGBCRY-ZYHXIRFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@H]([C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101002701
Record name 3-Oxolanosta-7,24-dien-21-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101002701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxotirucalla-7,24-dien-21-oic acid

CAS RN

82464-35-5
Record name 3-Oxotirucalla-7,24-dien-21-oic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082464355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxolanosta-7,24-dien-21-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101002701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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